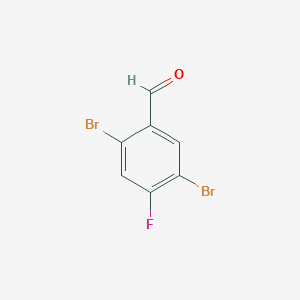

2,5-Dibromo-4-fluorobenzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,5-dibromo-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULRLXCOYRIWPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Halogenated Benzaldehydes in Synthesis

Halogenated benzaldehydes are a class of organic compounds that have long been recognized for their pivotal role as intermediates in the synthesis of a wide array of more complex molecules. The presence of halogen atoms on the benzene (B151609) ring dramatically influences the reactivity of the molecule, providing chemists with a powerful tool for directed synthesis. These halogen substituents can act as leaving groups in various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the electron-withdrawing nature of halogens can activate or deactivate the aromatic ring towards electrophilic or nucleophilic substitution, thereby guiding the regioselectivity of subsequent reactions. The aldehyde functional group itself is a versatile handle for a multitude of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion to imines, oximes, and other derivatives. This dual functionality of a halogenated aldehyde makes it an invaluable precursor in the pharmaceutical, agrochemical, and materials science industries.

The Expanding Research Frontier of Di and Poly Halogenated Fluorobenzaldehydes

Within the family of halogenated benzaldehydes, those containing fluorine atoms, particularly in combination with other halogens, represent a rapidly evolving area of research. The introduction of fluorine can impart unique properties to the final products, such as increased metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity. nih.gov

The research landscape for di- and poly-halogenated fluorobenzaldehydes is driven by the pursuit of novel bioactive compounds and advanced materials. For instance, the strategic placement of different halogens on the benzaldehyde (B42025) ring allows for sequential and selective reactions, enabling the construction of highly functionalized and complex molecular architectures. Scientists are actively exploring new synthetic methodologies for the preparation of these compounds and investigating their applications in areas such as medicinal chemistry, where they serve as key intermediates for drugs targeting a range of diseases. nih.gov The development of efficient and selective halogenation and fluorination techniques is a key focus within this field. googleapis.com

Unveiling the Potential of 2,5 Dibromo 4 Fluorobenzaldehyde: Research Objectives

Established Synthetic Routes for Di- and Poly-halogenated Fluorobenzaldehydes

The preparation of di- and poly-halogenated fluorobenzaldehydes is primarily achieved through two strategic approaches: the direct halogenation of a suitable fluorobenzaldehyde precursor or a more complex, multi-step convergent synthesis. The choice of strategy often depends on the desired regiochemistry, the reactivity of the starting materials, and the need to avoid potential side reactions, such as the oxidation of the sensitive aldehyde group. researchgate.net

Direct electrophilic bromination of a fluorobenzaldehyde is a common and straightforward approach. The fluorine atom and the aldehyde group, both being electron-withdrawing, direct incoming electrophiles to specific positions on the aromatic ring. However, the aldehyde group's susceptibility to oxidation requires careful selection of reaction conditions. researchgate.net For the synthesis of this compound, the logical precursor would be 4-fluorobenzaldehyde (B137897) or a mono-brominated intermediate. The synthesis of the related 2-bromo-4-fluorobenzaldehyde (B1271550) has been reported via the direct bromination of 4-fluorobenzaldehyde. chemicalbook.comguidechem.com

The success of a directed bromination hinges on the choice of the brominating agent and the reaction conditions, which are selected to maximize yield and regioselectivity while minimizing byproduct formation.

A variety of brominating agents are employed, each with distinct reactivity.

Dibromohydantoin (1,3-Dibromo-5,5-dimethylhydantoin) : This reagent is used effectively for the bromination of 4-fluorobenzaldehyde. In one procedure, 4-fluorobenzaldehyde is reacted with dibromohydantoin to yield 2-bromo-4-fluorobenzaldehyde. chemicalbook.com A two-step addition of the solid reagent can be used to drive the reaction to completion. chemicalbook.comgoogle.com

N-Bromosuccinimide (NBS) : NBS is a milder and more selective brominating agent, often preferred to reduce the risk of over-bromination or oxidation. commonorganicchemistry.com It is frequently used with a Lewis acid catalyst for the bromination of aromatic rings. google.com It can also be used for benzylic bromination in multi-step approaches. researchgate.net

Elemental Bromine (Br₂) : While powerful, bromine can be less selective and may oxidize the aldehyde group, particularly in the absence of a strong deactivating group on the ring. researchgate.net It is often used with a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) or zinc bromide (ZnBr₂) to enhance its electrophilicity. google.comgoogle.comprepchem.com

Potassium Bromate (B103136) (KBrO₃) : In the presence of an acid like sulfuric acid, potassium bromate can generate bromine in situ. chemicalbook.com This method has been used for the synthesis of 5-bromo-2-fluorobenzaldehyde (B134332) from o-fluorobenzaldehyde. google.comchemicalbook.com

Catalysts are often essential for activating the aromatic ring or the brominating agent. Lewis acids such as AlCl₃, FeBr₃, and ZnBr₂ are typical choices for electrophilic aromatic bromination. google.com

| Brominating Agent | Typical Precursor | Key Characteristics | Reference |

|---|---|---|---|

| Dibromohydantoin | 4-Fluorobenzaldehyde | Effective for direct bromination; can be added in portions. | chemicalbook.com |

| N-Bromosuccinimide (NBS) | o-Fluorobenzaldehyde, 4-Chloro-2-fluorobenzaldehyde | Milder, regioselective agent, often used with a catalyst. | google.com |

| Bromine (Br₂) | 4-Fluorobenzaldehyde, o-Fluorobenzaldehyde | Powerful reagent, requires a catalyst; risk of aldehyde oxidation. | researchgate.netprepchem.com |

| Potassium Bromate (KBrO₃) | o-Fluorobenzaldehyde | Generates bromine in situ in acidic media. | chemicalbook.com |

The choice of solvent (reaction medium) and temperature is critical for controlling the reaction's outcome. The ideal solvent should be inert to the reaction conditions, dissolve the substrate, and facilitate the desired transformation. acs.org

Reaction Media : Chlorinated solvents like dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) are commonly used due to their inertness and ability to dissolve both the substrate and many of the reagents. google.comprepchem.comreddit.com Carbon tetrachloride (CCl₄) was historically used but is now largely avoided due to toxicity. researchgate.netwikipedia.org For electron-poor substrates that require heating, higher-boiling solvents like 1,2-dichloroethane or acetic acid are suitable alternatives to low-boiling DCM. reddit.com

Temperature Regimes : Reaction temperatures are carefully controlled to manage selectivity and prevent side reactions. Many brominations are initiated at low temperatures (e.g., 0°C) to control the initial exothermic reaction, and then allowed to proceed at room temperature or with heating to ensure completion. prepchem.com For example, the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) involves adding bromine at 25-45°C and then stirring at up to 65°C. google.com The synthesis of 2-bromo-4-fluorobenzaldehyde using dibromohydantoin is conducted at 50°C for an extended period. chemicalbook.com Optimization studies show that both reaction time and temperature are key parameters that must be fine-tuned to maximize yield and purity. nih.govgaacademy.org

| Parameter | Typical Conditions | Purpose/Consideration | Reference |

|---|---|---|---|

| Solvent | Dichloromethane (DCM), Dichloroethane, Acetic Acid, Trifluoroacetic Acid | Inertness, solubility, boiling point for temperature control. | google.comprepchem.comreddit.com |

| Temperature | 0°C to reflux (e.g., 65-90°C) | Control of regioselectivity, reaction rate, and prevention of byproducts. | google.comchemicalbook.comchemicalbook.com |

| Catalyst | AlCl₃, ZnBr₂, Iodine | Activation of the brominating agent for electrophilic substitution. | google.comgoogle.comprepchem.com |

Strongly acidic solvents or solvent mixtures play a crucial role in the bromination of deactivated aromatic rings. The aldehyde group deactivates the ring towards electrophilic substitution, making the reaction sluggish. Highly acidic media can protonate the carbonyl group, further increasing its deactivating effect but also enhancing the electrophilicity of the brominating agent.

A mixture of trifluoroacetic acid and sulfuric acid (H₂SO₄) has been successfully employed for the synthesis of 2-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde. chemicalbook.com In this method, the fluorobenzaldehyde is dissolved in the acid mixture before the brominating agent is added. chemicalbook.comgoogle.com Similarly, the synthesis of 3-bromo-4-fluorobenzaldehyde can be performed in the presence of oleum (B3057394) (fuming sulfuric acid). google.com The use of 65% aqueous sulfuric acid has also been reported for the bromination of o-fluorobenzaldehyde with potassium bromate. chemicalbook.com These harsh conditions facilitate the bromination of the electron-poor aromatic ring.

When direct bromination is not feasible due to poor regioselectivity or competing side reactions, multi-step synthetic sequences are employed. lumenlearning.com A key strategy is to introduce the aldehyde functionality at a later stage of the synthesis, thereby avoiding the complications associated with its presence during the bromination step. researchgate.net

A robust multi-step approach involves the bromination of a halogenated toluene (B28343) derivative, followed by the oxidation of the methyl group to an aldehyde. researchgate.net This strategy circumvents the direct bromination of a sensitive benzaldehyde (B42025).

For instance, a plausible route to a dibromo-fluorobenzaldehyde could start with a fluorotoluene. The synthesis of 2-fluoro-3,5-dibromobenzaldehyde has been proposed via a sequence starting from o-toluidine. researchgate.net This involves:

Bromination : Bromination of the starting aniline (B41778) derivative.

Fluorination : Conversion of the amino group to a fluorine atom via a Schiemann reaction.

Oxidation : Conversion of the methyl group to an aldehyde.

The final oxidation step is critical and can be achieved through several methods: researchgate.net

Benzylic Bromination and Hydrolysis : The methyl group is first brominated using NBS to form a benzyl (B1604629) bromide or a gem-dibromide. Subsequent hydrolysis yields the corresponding benzyl alcohol or directly the benzaldehyde. researchgate.net

Direct Oxidation : Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or o-iodoxybenzoic acid (IBX) can oxidize a benzylic methyl group directly to an aldehyde. researchgate.netorganic-chemistry.org The Etard reaction is another possibility, although its success can be substrate-dependent. researchgate.net

This approach offers greater control over the final substitution pattern and protects the aldehyde functionality until the final steps of the synthesis.

Multi-Step Convergent Synthetic Approaches

Directed Ortho-Lithiation Followed by Aldehyde Formation

The synthesis of specifically substituted benzaldehydes such as this compound often leverages powerful regioselective techniques like directed ortho-lithiation. This method involves the deprotonation of an aromatic ring at a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. The resulting aryllithium intermediate is then quenched with an appropriate electrophile to install the desired functional group.

In the context of synthesizing a molecule with the substitution pattern of this compound, a logical starting material would be 1,4-dibromo-2-fluorobenzene (B72686). sigmaaldrich.commatrix-fine-chemicals.comchemscene.com In this precursor, the fluorine atom is the most potent directing group. The general principle of directed ortho-metalation (DoM) dictates that the lithium base will coordinate with the heteroatom of the DMG (in this case, fluorine) and selectively deprotonate a nearby C-H bond. epfl.ch Research on the lithiation of fluoroarenes carrying chloro or bromo substituents has shown that deprotonation consistently occurs at a position adjacent to the fluorine atom. epfl.ch

For the starting material 1,4-dibromo-2-fluorobenzene, the positions ortho to the fluorine are C1 and C3. Since the C1 position is already occupied by a bromine atom, the lithiation is directed to the C3 position. This regioselectivity is a result of the fluorine atom's ability to stabilize the resulting carbanion through its inductive effect and coordinate the lithium cation.

Following the regioselective lithiation, the aldehyde functionality is introduced by reacting the newly formed aryllithium species with a formylating agent. A common and effective electrophile for this purpose is N,N-dimethylformamide (DMF). The organolithium compound undergoes nucleophilic addition to the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final benzaldehyde product. However, it is crucial to note that this specific pathway starting from 1,4-dibromo-2-fluorobenzene would lead to the formation of 3,6-dibromo-2-fluorobenzaldehyde, an isomer of the target compound, due to the directing effect of the fluorine atom. Achieving the 2,5-dibromo-4-fluoro substitution pattern would necessitate a different synthetic strategy, potentially involving the bromination of a pre-existing 4-fluorobenzaldehyde derivative.

General Mechanistic Insights into Halogenation Reactions on Benzaldehyde Scaffolds

Regioselectivity and Directing Effects of Existing Substituents (Bromine and Fluorine)

When performing an electrophilic aromatic substitution, such as halogenation, on a substituted benzaldehyde, the regiochemical outcome is dictated by the combined electronic effects of all substituents on the ring. The aldehyde group (-CHO) is a deactivating group and a meta-director. youtube.comorganicmystery.com This is due to its strong electron-withdrawing resonance and inductive effects, which decrease the electron density of the aromatic ring, particularly at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.

Conversely, halogen substituents like bromine and fluorine are also deactivating but are ortho, para-directors. youtube.commasterorganicchemistry.com Their deactivating nature stems from a strong inductive electron withdrawal due to their high electronegativity. However, they possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during an attack at the ortho or para position. youtube.commasterorganicchemistry.com This resonance stabilization is the reason for their ortho, para-directing effect.

In a molecule like 4-fluorobenzaldehyde, which could be a precursor to the target compound, a new electrophile (e.g., Br+) would be directed by the competing influences of the -CHO group and the fluorine atom.

The aldehyde group directs meta to itself (to C3 and C5).

The fluorine atom directs ortho and para to itself (to C3 and C5, as C4 is the para position).

In this case, the directing effects of both the aldehyde and the fluorine atom are synergistic, reinforcing the substitution at the C3 and C5 positions. Bromination of 4-fluorobenzaldehyde would therefore be expected to yield a mixture of 3-bromo-4-fluorobenzaldehyde and 3,5-dibromo-4-fluorobenzaldehyde, depending on the reaction conditions. The synthesis of 2-bromo-4-fluorobenzaldehyde from 4-fluorobenzaldehyde demonstrates that under specific conditions (using dibromohydantoin in a strong acid mixture), bromination can be forced to occur at the position ortho to the aldehyde group. chemicalbook.com

Suppression of Side Reactions, Including Aldehyde Oxidation

A significant challenge in conducting reactions on benzaldehyde scaffolds is the susceptibility of the aldehyde group to oxidation. Aldehydes are easily oxidized to carboxylic acids, and many reagents used for halogenation can also be oxidizing agents. wikipedia.org For instance, reactions involving bromine (Br₂) can lead to the formation of the corresponding benzoic acid as an undesired byproduct.

To suppress this side reaction, several strategies can be employed:

Choice of Reagents: Using milder, non-oxidizing halogenating agents can prevent oxidation. N-Bromosuccinimide (NBS) is often used for bromination as it can provide a low concentration of Br₂ in situ, minimizing oxidative side reactions.

Reaction Conditions: Carrying out the reaction at low temperatures can help to control the reactivity and reduce the rate of oxidation.

Protection of the Aldehyde: As discussed previously, the aldehyde can be protected as an acetal (B89532). Acetals are resistant to many oxidizing conditions under which electrophilic aromatic substitution is performed. After the halogenation step is complete, the acetal can be hydrolyzed back to the aldehyde.

Catalyst Control: In chlorination reactions, the choice of catalyst is crucial. In the presence of a Lewis acid catalyst like ferric chloride, electrophilic substitution on the ring is favored. youtube.com In the absence of a catalyst, free-radical substitution on the formyl C-H bond can occur, leading to the formation of a benzoyl chloride. youtube.com

Fluorination Reactions Applicable to Halogenated Benzaldehydes

Halogen-Exchange Methodologies Utilizing Metal Fluorides

The introduction of a fluorine atom onto an aromatic ring can be accomplished through a nucleophilic aromatic substitution (SNAr) known as the Halex reaction (halogen exchange). acsgcipr.orgwikipedia.org This process is particularly effective for aromatic rings that are "activated" by the presence of strong electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups. acsgcipr.orgwikipedia.org The aldehyde group (-CHO) is also an electron-withdrawing group and can facilitate this reaction.

In a Halex reaction, a halogen atom on the ring (typically chlorine or bromine) is displaced by a fluoride (B91410) anion from a metal fluoride source. acsgcipr.org

Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and economical choice. acsgcipr.orggoogleapis.com Other, more reactive sources like cesium fluoride (CsF) or tetraalkylammonium fluorides can also be used, often allowing for milder reaction conditions. acsgcipr.orgscientificupdate.com

Solvents: The reaction is typically carried out at high temperatures (150-250 °C) in a high-boiling, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.org

Catalysts: Phase-transfer catalysts, such as quaternary phosphonium (B103445) salts (e.g., tetraphenylphosphonium (B101447) bromide) or crown ethers (e.g., 18-crown-6), are often employed to increase the solubility and nucleophilicity of the fluoride salt in the organic solvent. googleapis.com

For a substrate like 2,5-dibromo-4-chlorobenzaldehyde, it might be possible to selectively replace the chlorine atom with fluorine via the Halex process, given that the C-Cl bond is generally more reactive in this substitution than the C-Br bond. The electron-withdrawing aldehyde group would activate the ring, making the positions ortho and para to it more susceptible to nucleophilic attack.

Role of Phase Transfer Catalysts in Fluorination Processes

The introduction of a fluorine atom onto an aromatic ring, particularly in the synthesis of complex molecules like this compound, often relies on nucleophilic aromatic substitution (SNAr) reactions. A significant challenge in these transformations is the poor solubility and low nucleophilicity of common fluoride sources, such as potassium fluoride (KF) or caesium fluoride (CsF), in the aprotic organic solvents typically required for the reaction. nih.govnih.gov Phase Transfer Catalysis (PTC) provides a powerful and effective solution to this problem, enabling efficient fluorination under milder conditions. fzgxjckxxb.comwikipedia.org

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur. wikipedia.orgslideshare.net In the context of fluorination, the PTC transports the fluoride anion (F⁻) from a solid or aqueous phase into the nonpolar organic phase containing the aromatic substrate. operachem.com This transfer is achieved by forming a lipophilic ion pair between the catalyst and the fluoride anion, which can then readily dissolve in the organic solvent. Once in the organic phase, the "naked" or desolvated fluoride ion exhibits significantly enhanced nucleophilicity, allowing it to attack the electron-deficient aromatic ring and displace a suitable leaving group. operachem.com

Several classes of compounds have been successfully employed as phase-transfer catalysts in fluorination reactions. The most common include quaternary onium salts and crown ethers. nih.govwikipedia.org

Quaternary Onium Salts:

Quaternary ammonium (B1175870) and phosphonium salts (Q⁺X⁻) are widely used due to their stability, commercial availability, and effectiveness. wikipedia.org The mechanism involves an anion exchange where the catalyst's cation (Q⁺) pairs with the fluoride ion from the inorganic salt (e.g., KF). This new, organic-soluble salt (Q⁺F⁻) migrates into the organic phase to deliver the fluoride ion to the reaction site.

Key examples of onium salt catalysts include:

Tetrabutylammonium (TBA) salts (e.g., TBAB, TBAC)

Benzyltriethylammonium chloride (TEBA)

Hexadecyltributylphosphonium bromide wikipedia.org

The effectiveness of these catalysts can be influenced by the structure of the cation and the lipophilicity it imparts.

Crown Ethers:

Crown ethers are cyclic polyethers that can selectively chelate specific metal cations within their central cavity. For fluorination reactions using KF, 18-crown-6 (B118740) is particularly effective as its cavity size is ideal for complexing the potassium ion (K⁺). nih.govmdpi.com This complexation effectively sequesters the cation, leaving the fluoride anion more "free" and highly reactive. mdpi.com The entire [K⊂18-crown-6]⁺F⁻ complex becomes soluble in the organic phase, facilitating the nucleophilic attack. Studies have shown that the synergistic use of crown ethers with other agents can further enhance reaction rates. nih.gov For instance, the combination of 18-crown-6 with bulky diols has been shown to increase fluorination yields significantly. nih.gov

The table below summarizes representative phase-transfer catalysts and their application in nucleophilic substitution reactions.

| Catalyst Type | Specific Catalyst Example | Fluoride Source | Typical Substrate Type | Key Mechanism |

|---|---|---|---|---|

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | KF, KHF₂ | Acyl Chlorides, Alkyl Sulfonates | Forms a lipophilic ion pair (Q⁺F⁻) that transports F⁻ into the organic phase. operachem.comresearchgate.net |

| Quaternary Phosphonium Salt | Hexadecyltributylphosphonium Bromide | KF, CsF | Alkyl Halides | Similar to ammonium salts, but often with greater thermal stability. wikipedia.org |

| Crown Ether | 18-Crown-6 | KF | Alkyl Halides, Activated Aryl Halides | Encapsulates the K⁺ cation, increasing the nucleophilicity of the "naked" F⁻ anion. nih.govmdpi.com |

| Lariat Ether (Aza-Crown) | N,N'-dialkyl-4,13-diaza-18-crown-6 | KF | Activated Aryl Chlorides (e.g., 2,4-Dinitrochlorobenzene) | Functions similarly to crown ethers but can be functionalized for improved properties like recyclability. nih.gov |

| Hydrogen Bonding Catalyst | Chiral Bis-urea | CsF | Episulfonium/Aziridinium Ions | A newer class that binds fluoride via hydrogen bonds, creating a chiral nucleophilic complex. nih.govnih.gov |

Advanced Reaction Pathways:

Recent research has expanded the scope of PTC in fluorination. For example, "light fluorous" catalysts, such as perfluoroalkylated diaza-crown ethers, have been developed. These catalysts show high activity in solid-liquid phase-transfer conditions and can be easily recovered and recycled, adding a "green" chemistry advantage. nih.gov One study demonstrated that a fluorous diaza-crown ether effectively catalyzed the fluoride displacement on 2,4-dinitrochlorobenzene, an activated aryl chloride, achieving high yields. nih.gov This serves as a strong model for the potential SNAr fluorination of a suitably activated precursor to synthesize this compound.

Furthermore, the development of synergistic catalytic systems, such as combining hydrogen bond donors with onium salts, represents the frontier of enantioconvergent fluorination, although this is more relevant for creating chiral centers. nih.gov For the synthesis of achiral aromatic compounds like this compound, the principles of solid-liquid PTC using robust catalysts like crown ethers or phosphonium salts with an alkali metal fluoride remain the most relevant and established methodologies.

High-Resolution Spectroscopic Techniques for Molecular Confirmation

A combination of high-resolution spectroscopic methods is employed to confirm the molecular structure of this compound, ensuring the correct placement of the bromine and fluorine substituents on the benzaldehyde framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The aldehyde proton will appear as a distinct singlet at a downfield chemical shift, typically around 10 ppm, due to the deshielding effect of the carbonyl group.

¹³C NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon of the aldehyde group is characteristically found at a highly deshielded position. The carbon atoms attached to the halogens will also exhibit shifts influenced by the electronegativity and size of the bromine and fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the presence and chemical environment of the fluorine atom. A single resonance will be observed, and its chemical shift provides information about the electronic environment surrounding the fluorine nucleus.

| NMR Data for Related Compounds | |

| ¹H NMR (400 MHz, CDCl₃) δ | 10.29 (s, 1H), 7.97 (dd, J=6.1, 2.6Hz, 1H), 7.70 (ddd, J=8.8, 4.7, 2.6Hz, 1H), 7.09 (dd, J=9.6, 8.9Hz, 1H) google.com |

| Mass Spectrum (m/z) | 204, 202 (M+) 203, 201, 175, 173 google.com |

Note: The provided data is for the related compound 2-fluoro-5-bromobenzaldehyde and serves as an illustrative example.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

FT-IR Spectroscopy: The FT-IR spectrum of this compound will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1700-1730 cm⁻¹. Other significant bands will include C-H stretching vibrations of the aromatic ring and the aldehyde, as well as C-Br and C-F stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. sapub.org It is particularly useful for observing the vibrations of the benzene ring and the carbon-halogen bonds. The combination of both techniques allows for a more complete vibrational assignment. esisresearch.orgnih.gov

| Vibrational Frequencies for Related Compounds | |

| C-H stretching (aromatic) | ~3100-3000 cm⁻¹ |

| C=O stretching (aldehyde) | ~1700 cm⁻¹ |

| C-C stretching (aromatic) | ~1600-1450 cm⁻¹ |

| C-F stretching | ~1250-1000 cm⁻¹ |

| C-Br stretching | ~700-500 cm⁻¹ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which can further confirm its structure. The mass spectrum of this compound will show a molecular ion peak corresponding to its exact mass. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Packing Motifs and Unit Cell Parameters

The crystal structure of this compound would reveal how the individual molecules are arranged in the crystal lattice. This includes the determination of the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. The arrangement of molecules, or crystal packing, is influenced by various intermolecular forces. For a related compound, 2,4-Dibromothiazole, the crystal structure was determined to be orthorhombic with unit cell parameters a = 6.700(10), b = 16.21(3), and c = 5.516(8) Å, and it belongs to the Fmm2 space group. st-andrews.ac.uk

Intermolecular Interactions (e.g., Halogen-Halogen Interactions, Hydrogen Bonding)

The solid-state structure is stabilized by a network of intermolecular interactions. In the case of this compound, potential interactions include:

Halogen-Halogen Interactions: Interactions between the bromine and fluorine atoms of adjacent molecules can play a significant role in the crystal packing. These are a type of halogen bond where an electrophilic region on one halogen atom interacts with a nucleophilic region on another.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···F hydrogen bonds may be present, where the aldehyde or aromatic protons interact with the oxygen or fluorine atoms of neighboring molecules.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.

Conformational Analysis of the Aldehyde Moiety Relative to the Aromatic Ring

The orientation of the aldehyde group (-CHO) relative to the benzene ring in this compound is a critical factor influencing its reactivity and intermolecular interactions. The aldehyde group, being a carbonyl-containing substituent, exerts a deactivating effect on the aromatic ring through both inductive and resonance effects. stackexchange.com This electron-withdrawing nature influences the planarity and rotational energy barriers of the molecule.

In substituted benzaldehydes, two principal planar conformations are generally considered: the O-trans and O-cis isomers, where the carbonyl oxygen is oriented trans or cis, respectively, to a particular substituent on the ring. The conformational preference is governed by a delicate balance of steric hindrance and electronic interactions between the aldehyde group and the adjacent substituents. For this compound, the presence of a bulky bromine atom at the C2 position, ortho to the aldehyde group, would be expected to play a significant role in determining the favored conformation.

Theoretical and spectroscopic studies on similar ortho-substituted benzaldehydes suggest that the aldehyde group is often coplanar with the aromatic ring to maximize π-conjugation. However, significant steric repulsion between the aldehyde group and a large ortho-substituent can lead to a non-planar conformation, where the aldehyde group is twisted out of the plane of the benzene ring. The electron-withdrawing character of the bromine and fluorine atoms can also influence the rotational barrier of the C(aryl)-C(aldehyde) bond. libretexts.org The presence of multiple halogen substituents creates a complex electronic environment that can modulate the energy difference between possible conformers. fiveable.me

Investigation of π-Stacking Interactions in Crystalline Architectures

The solid-state packing of this compound is dictated by a variety of non-covalent interactions, with π-stacking playing a potentially significant role in the formation of its crystalline architecture. In aromatic compounds, π-stacking interactions arise from the attractive forces between the electron-rich π-systems of adjacent aromatic rings.

The crystal structures of related halogenated aromatic compounds often reveal the presence of C—H⋯π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of an adjacent aromatic ring. nih.gov Furthermore, halogen atoms, such as bromine, can participate in Br⋯π interactions, contributing to the stability of the crystal lattice. The shape and electronic nature of the molecule, including the distribution of partial charges due to the electronegative halogen atoms and the carbonyl group, will direct the specific geometry of these interactions.

Analysis of the crystal packing can be performed using techniques like Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts. This method can identify and characterize different types of interactions, including H⋯H, C⋯H, and potential π-π stacking interactions, providing insights into the forces that govern the supramolecular assembly of this compound in its crystalline form. nih.govnih.gov The presence of multiple bromine atoms may also lead to halogen bonding, a directional interaction between a halogen atom and a nucleophilic site, further influencing the crystal packing.

Chromatographic Methods for Purity Assessment and Isolation

Ensuring the purity of this compound is paramount for its use in subsequent chemical reactions. Chromatographic techniques are indispensable for both assessing the purity of the final product and for its isolation from reaction mixtures and isomeric impurities.

Purity Assessment:

Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds like bromofluorobenzaldehyde isomers. A sensitive and rapid method utilizing Low Thermal Mass Gas Chromatography (LTM GC) has been developed for the separation and quantification of various bromofluorobenzaldehyde isomers. rsc.org This technique offers ultrafast temperature programming and rapid cooling, leading to shorter analysis times. rsc.org For the separation of halogenated isomers, the choice of the stationary phase is critical. A DB-624 column, which has a moderate polarity, has been shown to provide satisfactory resolution for bromofluorobenzaldehyde isomers. rsc.org The high efficiency of capillary columns is essential for separating structurally similar isomers. vurup.sk

High-performance liquid chromatography (HPLC) is another viable technique for purity assessment. For halogenated aromatic compounds, reversed-phase HPLC using a C18 column is a common approach. chromforum.org The separation can be optimized by adjusting mobile phase composition and temperature. chromforum.org

Isolation:

For the preparative-scale purification of this compound, column chromatography is a widely used and effective method. Silica (B1680970) gel is a common stationary phase for the purification of aldehydes. researchgate.net A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically employed. researchgate.net Due to the potential for aldehydes to undergo oxidation or decomposition on silica gel, it is sometimes necessary to deactivate the silica gel with a small amount of a base like triethylamine (B128534) before use. researchgate.net

The progress of the separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. The choice of the solvent system for column chromatography is often determined by preliminary TLC analysis to achieve optimal separation of the desired compound from impurities. researchgate.net

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Column Chromatography |

| Primary Use | Purity Assessment, Isomer Separation | Purity Assessment | Isolation, Purification |

| Stationary Phase | DB-624, Phenyl substituted polydimethylsiloxane | C18 (Reversed-phase) | Silica Gel, Alumina |

| Mobile Phase | Inert Gas (e.g., Helium, Nitrogen) | Solvent Gradient (e.g., Water/Acetonitrile) | Solvent Gradient (e.g., Hexane/Ethyl Acetate) |

| Key Advantage | High resolution for volatile isomers | Versatility for a wide range of compounds | Scalable for preparative purification |

| Consideration | Compound must be volatile and thermally stable | Choice of solvent and pH can be critical | Potential for compound degradation on the stationary phase |

Computational and Theoretical Investigations of 2,5 Dibromo 4 Fluorobenzaldehyde

Quantum Chemical Calculations for Molecular Geometry and Energetics

Quantum chemical calculations are fundamental to determining the three-dimensional structure of a molecule and understanding its stability. These methods solve the Schrödinger equation, or approximations of it, to provide insights into the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies (e.g., B3LYP, B3PW91, ωB97X-D)

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For 2,5-Dibromo-4-fluorobenzaldehyde, various DFT functionals would be employed to provide a more accurate description of its electronic structure and energetics. Commonly used hybrid functionals include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used functionals, known for its good performance in predicting molecular geometries and vibrational frequencies for a wide range of molecules.

B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Similar to B3LYP, this functional also provides reliable results and would be used to cross-validate the findings.

ωB97X-D: This is a range-separated hybrid functional that includes empirical dispersion corrections, making it particularly suitable for studying systems where non-covalent interactions might be important, although less critical for the intramolecular properties of a single molecule.

These DFT methods, combined with appropriate basis sets, would be used to calculate the optimized geometries, relative energies of conformers, and the electronic properties of this compound.

Conformational Preferences and Rotational Barriers

A crucial part of the computational investigation would be to determine the conformational preferences and the energy barriers to rotation of the aldehyde group. By performing a potential energy surface scan, where the dihedral angle of the aldehyde group is systematically varied, the energy profile for rotation can be calculated. This would reveal the energy difference between the stable conformers (O-cis and O-trans) and the transition states connecting them. This information is vital for understanding the molecule's flexibility and its conformational dynamics at different temperatures. For similar halogenated benzaldehydes, the O-trans conformer is often found to be the more stable one.

Vibrational Spectrum Simulation and Assignment

Computational methods are invaluable for simulating and interpreting the vibrational spectra (Infrared and Raman) of molecules.

Prediction of Harmonic Vibrational Frequencies, Infrared Intensities, and Raman Activities

Once the optimized geometry of the most stable conformer of this compound is determined using methods like DFT, the next step would be to calculate its harmonic vibrational frequencies. This calculation provides a theoretical prediction of the positions of the vibrational bands in the IR and Raman spectra. Alongside the frequencies, the calculations also yield the infrared intensities and Raman scattering activities for each vibrational mode. This information is essential for predicting the appearance of the spectra and for assigning the experimentally observed bands to specific molecular motions.

Normal Coordinate Analysis and Force Field Refinement

A normal coordinate analysis (NCA) would be performed to provide a detailed description of the vibrational modes. NCA breaks down the complex vibrations of the molecule into a set of fundamental vibrations known as normal modes. Each normal mode corresponds to a specific type of molecular motion, such as stretching, bending, or torsion of chemical bonds.

The initial force field (the set of force constants that describe the stiffness of the bonds and angles) obtained from the quantum chemical calculations is often scaled to achieve better agreement with experimental spectra, if available. This process, known as force field refinement, can lead to a more accurate and reliable assignment of the vibrational spectrum. The Scaled Quantum Mechanical (SQM) force field method is a common approach used for this purpose.

Electronic Structure Analysis

The arrangement of electrons within this compound is fundamental to understanding its chemical characteristics. Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a detailed perspective on its electronic framework.

Frontier Molecular Orbital (FMO) theory is a critical tool in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A smaller gap suggests higher reactivity. researchgate.net

To illustrate the expected trend, a comparative data table based on theoretical calculations for related benzaldehyde (B42025) derivatives is presented below. The values for this compound are estimated based on the additive effects of the substituents.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzaldehyde | -6.78 | -1.89 | 4.89 |

| 4-Fluorobenzaldehyde (B137897) | -6.92 | -1.95 | 4.97 |

| 2-Bromo-4-fluorobenzaldehyde (B1271550) | -7.15 | -2.21 | 4.94 |

| This compound (Estimated) | -7.30 | -2.45 | 4.85 |

This table presents data for illustrative purposes. The values for Benzaldehyde, 4-Fluorobenzaldehyde, and 2-Bromo-4-fluorobenzaldehyde are based on typical DFT calculation results found in the literature for similar compounds. The values for this compound are estimations based on substituent effects.

The distribution of the HOMO and LUMO orbitals is also crucial. In benzaldehyde derivatives, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group. The bromine and fluorine substituents will perturb these orbitals, influencing the sites of potential electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. youtube.comresearchgate.net Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. youtube.comresearchgate.net

In this compound, the electronegative oxygen atom of the carbonyl group is expected to be a region of high electron density (red), making it a primary site for interaction with electrophiles. The hydrogen atom of the aldehyde group, and to some extent the aromatic protons, will likely exhibit a positive potential (blue). The halogen atoms, despite their high electronegativity, can exhibit a phenomenon known as a "σ-hole," where a region of positive electrostatic potential can exist on the outermost portion of the halogen atom, making it a potential site for halogen bonding.

| Atomic Site | Expected Electrostatic Potential Range (kcal/mol) | Implication |

|---|---|---|

| Carbonyl Oxygen | -40 to -55 | High electron density, site for electrophilic attack and hydrogen bonding. |

| Aldehydic Hydrogen | +20 to +35 | Electron deficient, potential site for nucleophilic interaction. |

| Aromatic Carbons bonded to Halogens | +5 to +15 | Electron deficient due to inductive withdrawal. |

| Bromine Atoms (σ-hole) | +10 to +20 | Potential for halogen bonding interactions. |

This table provides estimated values based on computational studies of other halogenated benzaldehydes. The exact values for this compound would require specific DFT calculations.

Solvent Effects on Spectroscopic and Reactivity Parameters

The surrounding solvent medium can significantly influence the properties of a solute molecule. researchgate.net For this compound, both its spectroscopic characteristics and its reactivity are expected to be modulated by the polarity and hydrogen-bonding capabilities of the solvent.

Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant.

The electronic transitions of the molecule, which are observed in UV-Vis spectroscopy, are particularly sensitive to solvent effects. biointerfaceresearch.comsciencepublishinggroup.comresearchgate.net Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (solvatochromism). For benzaldehyde derivatives, the n→π* transition of the carbonyl group often exhibits a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding electrons on the oxygen atom through hydrogen bonding. Conversely, the π→π* transitions may show a bathochromic (red) shift in polar solvents.

The reactivity of this compound will also be solvent-dependent. In polar solvents, reactions involving charge separation in the transition state are generally favored. The solubility of the compound, which is a prerequisite for most reactions in solution, is also dictated by solvent-solute interactions.

An illustrative data table summarizing the expected solvent effects on a key spectroscopic parameter, the n→π* absorption maximum (λmax), is presented below.

| Solvent | Dielectric Constant (ε) | Expected λmax for n→π* transition (nm) | Expected Trend |

|---|---|---|---|

| n-Hexane | 1.88 | ~330-340 | Baseline (Non-polar) |

| Chloroform | 4.81 | ~325-335 | Slight Hypsochromic Shift |

| Ethanol | 24.5 | ~310-320 | Significant Hypsochromic Shift (H-bonding) |

| Water | 80.1 | ~305-315 | Strongest Hypsochromic Shift (H-bonding) |

This table illustrates the general trend of solvatochromic shifts for the n→π transition of a carbonyl compound. The specific values for this compound are estimations.*

Applications of 2,5 Dibromo 4 Fluorobenzaldehyde in Advanced Organic Synthesis and Chemical Research

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of halogen atoms and the aldehyde functional group on 2,5-Dibromo-4-fluorobenzaldehyde allows for its participation in a wide array of chemical transformations. These reactions include nucleophilic additions, cross-coupling reactions, and the formation of heterocyclic systems, making it a pivotal precursor in multi-step syntheses.

Precursor to Fluorinated Drug Candidate Scaffolds

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Halogenated organic compounds are essential designer molecules and synthetic intermediates in the pharmaceutical industry. nih.gov Related compounds, such as 2-bromo-4-fluorobenzaldehyde (B1271550), are documented as important intermediates in the synthesis of prostaglandin (B15479496) D2 inhibitors. google.com Furthermore, other fluorobenzaldehydes are utilized in creating potent inhibitors of enzymes like dihydrofolate reductase (DHFR), which is a key target in cancer and antimicrobial therapies. nih.gov

Given this context, this compound represents a significant starting material for developing novel fluorinated drug scaffolds. The aldehyde group can be readily converted into other functionalities, while the bromine and fluorine atoms allow for precise modifications and coupling reactions to build complex, biologically active molecules.

Utility in Agrochemical and Pesticide Development

The agrochemical industry relies heavily on halogenated compounds to develop effective and sustainable crop protection agents. researchgate.net It is estimated that approximately 78-81% of modern agrochemicals contain at least one halogen atom, which can optimize the compound's efficacy, metabolic stability, and physicochemical properties. researchgate.netresearchgate.net Halogenated compounds are used as building blocks for a wide range of insecticides, fungicides, and herbicides. nih.govresearchgate.net

The structure of this compound, with its multiple halogen substituents, makes it a highly valuable precursor in agrochemical research. nih.gov The presence of bromine and fluorine can significantly influence the biological activity of the final product. The aldehyde functional group serves as a convenient handle for further chemical elaboration, enabling the synthesis of diverse and complex molecules for screening as potential new agrochemicals. acs.org

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are central to medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. This compound is an ideal starting point for the synthesis of various substituted heterocycles due to its reactive aldehyde group and the ortho-positioned fluorine atom, which facilitates cyclization reactions.

Formation of Quinazolinone Derivatives with Pharmacological Interest

Quinazolinone derivatives are a major class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial effects. wisdomlib.orgnih.govwisdomlib.orgrsc.orgresearchgate.net Their synthesis often involves the condensation of an aldehyde with a 2-aminobenzamide (B116534) or related aniline (B41778) derivative, followed by cyclization.

This compound can be employed in these synthetic strategies to produce novel, highly substituted quinazolinones. For instance, a plausible route involves the reaction of the aldehyde with a 2-aminobenzamide to form a Schiff base, which then undergoes oxidative cyclization to yield the quinazolinone core. The bromine and fluorine substituents on the phenyl ring derived from the aldehyde offer opportunities for further structural diversification to optimize pharmacological activity.

Table 1: Potential Reaction Scheme for Quinazolinone Synthesis

| Reactant 1 | Reactant 2 | Product Type | Potential Pharmacological Activity |

|---|

Synthesis of Indazole Derivatives

The indazole, or benzopyrazole, scaffold is present in numerous FDA-approved drugs and is a cornerstone of medicinal chemistry due to its wide range of biological activities, including potent antitumor and kinase inhibitory properties. nih.govrsc.orgrsc.orgresearchgate.netaustinpublishinggroup.com A practical and efficient method for synthesizing indazoles involves the reaction of o-fluorobenzaldehydes with hydrazine (B178648). nih.gov

As an o-fluorobenzaldehyde, this compound can directly participate in this reaction. The condensation with hydrazine initially forms a hydrazone, which subsequently undergoes an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom to close the pyrazole (B372694) ring, yielding a 5,7-dibromo-6-fluoro-1H-indazole. This provides a direct route to highly functionalized indazoles that can serve as advanced intermediates for drug discovery programs. nih.gov

Table 2: Synthesis of Indazole Derivatives from o-Fluorobenzaldehydes

| Starting Material | Reagent | Key Reaction Steps | Product |

|---|

Dihydrobenzofuran Synthesis via Tandem Reactions

Substituted dihydrobenzofurans are prized structural motifs found in many biologically active compounds and are considered important building blocks in medicinal chemistry. acs.org A powerful method for their synthesis is a tandem reaction involving o-fluorobenzaldehydes. acs.orgacs.org This process begins with the formation of an imine from the o-fluorobenzaldehyde (in this case, this compound) and a primary amine. acs.org

The resulting imine then undergoes a tandem SNAr/5-exo-trig cyclization. acs.org In this sequence, a nucleophile, such as a diarylmethoxide, attacks the carbon bearing the fluorine atom (SNAr reaction). This is followed by a base-mediated deprotonation and subsequent 5-exo-trig cyclization to form the 3-amino-2,3-dihydrobenzofuran ring system. acs.org This strategy provides an expedient route to complex, multi-substituted dihydrobenzofurans from simple starting materials. acs.org

Development of Novel Materials and Functional Molecules

The distinct electronic properties and potential for functionalization make this compound a valuable precursor in materials science. The presence of heavy bromine atoms and an electronegative fluorine atom can significantly influence the optical and electronic characteristics of resulting materials.

Incorporation into Dye and Pigment Formulations

This compound is classified as a key intermediate for creating organic pigments bldpharm.com. The core structure is a chromophore that can be chemically modified to produce a wide range of colors. The aldehyde functional group allows for straightforward reactions, such as condensation with amino compounds to form azomethine dyes (Schiff bases). Research on related brominated hydroxybenzaldehydes has shown their utility in creating Schiff base metal complexes, which have applications in the dye industry researchgate.net. The specific halogenation pattern of this compound can enhance the stability and photophysical properties of the final pigment, making it a compound of interest for developing new, high-performance colorants.

Contribution to Electronic Material Design

In the field of material science, this compound is recognized as a building block for electronic materials bldpharm.com. The halogen atoms on the aromatic ring can alter the electronic properties of polymers and other organic materials . For instance, a structurally analogous compound, 5-bromo-4-chloro-2-fluorobenzaldehyde, is being explored for its potential in developing new materials with tailored electronic and optical properties . The introduction of this compound into larger conjugated systems can modulate the energy levels of molecular orbitals (HOMO/LUMO), which is a critical factor in the design of organic light-emitting diodes (OLEDs) and other organic electronic devices.

Self-Assembly of Macromolecules and Nanostructure Fabrication

While specific research on the use of this compound in macromolecular self-assembly is still an emerging area, its structural features make it a promising candidate for such applications. The presence of multiple halogen atoms (bromine and fluorine) allows for the potential formation of halogen bonds, which are non-covalent interactions that can direct the self-assembly of molecules into well-defined supramolecular structures and nanostructures. This controlled organization is fundamental to the bottom-up fabrication of novel nanomaterials with unique properties.

Strategic Use in Medicinal Chemistry Scaffold Construction

The unique arrangement of substituents on this compound makes it a valuable scaffold in medicinal chemistry for the synthesis of potential therapeutic agents. The aldehyde group provides a convenient handle for derivatization, while the halogen atoms can modulate the compound's pharmacological profile.

Derivatization for Potential Enzyme Inhibitor Motifs (e.g., Dihydrofolate Reductase)

Dihydrofolate reductase (DHFR) is a crucial enzyme for DNA synthesis and cell proliferation, making it a significant target for antimicrobial and anticancer drugs nih.govwikipedia.org. The development of DHFR inhibitors often involves the use of substituted aromatic building blocks. For example, novel DHFR inhibitors have been synthesized from precursors like 4-fluorobenzaldehyde (B137897), which upon reaction, form more complex heterocyclic systems nih.gov.

Another synthetic strategy involved the creation of a 6-formyl (aldehyde) derivative of a brominated pyridopyrimidine, which served as a key intermediate for further elaboration into potent DHFR inhibitors nih.gov. The aldehyde group of this compound is similarly suited for such reductive amination or condensation reactions, allowing for its incorporation into various heterocyclic cores known to inhibit DHFR. The bromo and fluoro substituents can form critical interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity.

| Precursor/Intermediate | Synthesized Compound Class | Significance | Reference |

|---|---|---|---|

| 4-Fluorobenzaldehyde | Piperidine-based Thiosemicarbazones | Act as potent DHFR inhibitors with IC50 values in the micromolar range. | nih.gov |

| 2,4-diamino-6-bromopyrido[2,3-d]-pyrimidine | 2,4-diamino-5-deaza and 5,10-dideaza antifolates | A 6-formyl derivative was used to synthesize potent and selective inhibitors against pcDHFR and tgDHFR. | nih.gov |

Synthesis of Schiff Bases for Functional Exploration

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a fundamental transformation in organic synthesis. This compound readily undergoes this reaction to yield a diverse array of Schiff base derivatives. These compounds are of significant interest due to their broad range of biological activities and applications in coordination chemistry uobasrah.edu.iq.

For instance, Schiff bases derived from other brominated benzaldehydes, such as 5-bromo-2-hydroxybenzaldehyde, have been synthesized and complexed with various transition metals researchgate.netnih.gov. These metal complexes have demonstrated notable antibacterial and anticancer activities researchgate.netnih.gov. The resulting Schiff base ligands are often bidentate or tetradentate, capable of forming stable complexes with metal ions like Cu(II), Co(II), and Ni(II) researchgate.net. The functional exploration of Schiff bases derived from this compound is expected to yield novel compounds with potential applications in catalysis and as therapeutic agents.

| Aldehyde Precursor | Reactant | Resulting Compound | Functional Exploration | Reference |

|---|---|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde | Aniline | Bidentate Schiff base ligand | Formation of transition metal complexes (Cu, Co, Mn, Fe, Ni, V) with antibacterial activity. | researchgate.net |

| 5-Bromo-2-hydroxybenzaldehyde | 4,4'-Diaminodiphenyl sulfone | Tetradentate Schiff base ligand | Formation of Co(II) complexes with antimicrobial and anticancer properties. | nih.gov |

Design of Benzylamine (B48309) Histamine (B1213489) H3 Antagonist Analogues

The development of antagonists for the histamine H3 receptor is a significant area of pharmaceutical research, aimed at treating neurological and cognitive disorders. Benzylamine derivatives represent a class of compounds investigated for their potential as histamine H3 receptor antagonists. libretexts.orgnih.gov The synthesis of such molecules often involves the functionalization of a core benzylamine structure.

While this compound possesses the necessary aldehyde group that could, in principle, be converted to a benzylamine through reductive amination, a specific review of the scientific literature did not yield direct examples of its use in the synthesis of benzylamine-based histamine H3 antagonist analogues. The research in this area often focuses on other substituted aromatic precursors to achieve the desired structure-activity relationship for potent and selective H3 antagonism. rsc.orgnih.gov

Precursor for Fluorostilbenes and Chromenones

Fluorinated stilbenes and chromenones are classes of organic compounds with applications in materials science and medicinal chemistry. The synthesis of these scaffolds can often begin from substituted benzaldehydes. However, based on the available scientific literature, there are no specific documented examples of this compound being utilized as a direct precursor for the synthesis of fluorostilbenes or chromenones. The synthetic routes to these molecules typically employ other fluorinated or functionalized benzaldehydes tailored to the desired final product.

Applications in Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling via Boronic Acid Derivatives)

A significant application of this compound lies in its use as a substrate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org

The structure of this compound, featuring two bromine atoms on the aromatic ring, makes it an excellent candidate for sequential or double Suzuki-Miyaura couplings. The differential reactivity of the two bromine atoms, influenced by their electronic environment, can potentially allow for selective, stepwise functionalization. The general mechanism for the Suzuki coupling involves a catalytic cycle comprising three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions for a Suzuki coupling using a dibromo-aromatic substrate like this compound would typically be tailored to achieve either mono- or di-arylation. Key components and their roles are outlined in the table below.

| Component | Example(s) | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | PPh₃, PCy₃ | Stabilizes the palladium center and influences its reactivity. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. |

| Organoboron Reagent | Arylboronic acids, Arylboronic esters | Provides the aryl group to be coupled to the benzaldehyde (B42025) core. |

| Solvent | Toluene (B28343), Dioxane, THF, Water | Solubilizes reactants and facilitates the reaction. |

This table presents typical components for a Suzuki-Miyaura coupling reaction. Specific conditions would be optimized for the desired product.

By carefully selecting the stoichiometry of the boronic acid, the catalyst system, and the reaction conditions, chemists can control the outcome of the reaction. For instance, using one equivalent of a boronic acid could favor the formation of a mono-arylated product, which could then be subjected to a second, different Suzuki coupling to build a more complex, unsymmetrical molecule. This stepwise approach provides a powerful strategy for the synthesis of diverse, highly substituted aromatic compounds starting from this compound.

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry is paramount in modern synthetic organic chemistry. rjpn.org Future research will likely focus on developing more environmentally friendly methods for the synthesis of 2,5-Dibromo-4-fluorobenzaldehyde and its derivatives. Traditional halogenation and formylation reactions often employ harsh reagents and produce significant waste. rsc.org

Key areas for development include:

Catalytic Halogenation: Investigating the use of catalysts, such as vanadium and molybdenum complexes, for oxidative halogenation with halide salts and safer oxidizing agents like hydrogen peroxide. rsc.org This approach would be more atom-economical and avoid the use of hazardous elemental bromine. rsc.org

Solvent-Free and Aqueous Reactions: Exploring solvent-free reaction conditions or the use of water as a solvent to minimize the reliance on volatile and often toxic organic solvents. rjpn.orgnih.gov Micellar catalysis in aqueous media has shown promise for similar reactions and could be adapted. nih.gov

Flow Chemistry: Implementing continuous flow chemistry processes could offer better control over reaction parameters, improve safety, and facilitate easier scale-up, while potentially reducing waste generation.

Bio-based Catalysts: The exploration of enzyme-catalyzed reactions or the use of bio-based catalysts presents a promising avenue for highly selective and sustainable syntheses. rjpn.org

A comparative look at traditional versus greener approaches highlights the potential for improvement:

| Feature | Traditional Methods | Greener Alternatives |

| Halogen Source | Elemental Bromine (Br₂) | Halide salts (e.g., KBr) with an oxidant rsc.org |

| Solvents | Organic solvents (e.g., chlorinated hydrocarbons) | Water, supercritical CO₂, or solvent-free conditions rjpn.org |

| Catalysis | Often stoichiometric reagents | Catalytic amounts of transition metals or organocatalysts nih.gov |

| Waste | Significant by-product formation | Higher atom economy, reduced waste rsc.org |

Advanced Mechanistic Studies of Halogenated Benzaldehyde (B42025) Reactivity

A deeper understanding of the reactivity of polyhalogenated benzaldehydes like this compound is crucial for predicting reaction outcomes and designing novel transformations. The interplay of the electron-withdrawing aldehyde group and the various halogen substituents creates a complex electronic environment. wuxibiology.comstackexchange.com

Future mechanistic studies could involve:

Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, transition states, and the influence of substituents on reactivity. wuxibiology.comnih.gov This can help elucidate the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. wuxibiology.com

Kinetic Studies: Performing detailed kinetic analyses of reactions involving this compound to determine reaction orders, activation energies, and the influence of reaction conditions on the rate-determining step. researchgate.net

Spectroscopic Analysis: Employing advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to monitor reaction progress and identify transient intermediates, providing direct evidence for proposed mechanisms.

For instance, in nucleophilic aromatic substitution reactions, the relative lability of the bromo and fluoro substituents is a key question. While fluorine is generally a better leaving group in SNAr, the specific substitution pattern and electronic effects in this compound may lead to unexpected regioselectivity. wuxibiology.com

Exploration of Novel Derivatives with Tuned Electronic and Steric Properties

The bromine and fluorine atoms on the benzaldehyde ring serve as versatile handles for further functionalization, allowing for the synthesis of a wide array of novel derivatives with tailored properties.

Future research in this area will likely focus on:

Cross-Coupling Reactions: Employing modern cross-coupling methodologies (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to replace the bromine atoms with various aryl, alkyl, alkynyl, or amino groups. acs.org This would generate a library of compounds with diverse electronic and steric profiles.

Modification of the Aldehyde Group: Transforming the aldehyde functionality into other groups such as alcohols, carboxylic acids, imines, or oximes opens up new avenues for creating derivatives with different chemical and biological activities. biotech-asia.org

Introduction of Additional Functional Groups: Selective introduction of other functional groups onto the aromatic ring can further modulate the properties of the resulting molecules.

The ability to fine-tune the electronic and steric characteristics of these derivatives is critical for their application in various fields. nih.gov For example, in medicinal chemistry, subtle changes in substitution can significantly impact a molecule's binding affinity to a biological target. nih.gov

Expansion of Applications in Emerging Fields of Chemical Science and Technology

The unique combination of functional groups in this compound and its derivatives makes it a promising building block for materials with novel properties.

Potential emerging applications include:

Organic Electronics: The halogenated aromatic core could be incorporated into organic semiconductors, liquid crystals, or polymers for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The high electronegativity of fluorine can influence the electronic properties and stability of these materials.

Advanced Polymers: Polymerization of derivatives of this compound could lead to the formation of specialty polymers with high thermal stability, flame retardancy, and specific optical or electronic properties.

Supramolecular Chemistry: The potential for halogen bonding and other non-covalent interactions makes this molecule an interesting candidate for the design of self-assembling supramolecular structures.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

The amenability of this compound to derivatization makes it an ideal scaffold for combinatorial chemistry and high-throughput screening (HTS) campaigns. researchgate.netresearchgate.net

Future research directions in this domain include:

Library Synthesis: Developing efficient solid-phase or solution-phase synthetic routes to generate large libraries of derivatives from the this compound core. nih.gov This allows for the rapid exploration of a vast chemical space.

High-Throughput Screening: Screening these compound libraries against a wide range of biological targets (e.g., enzymes, receptors) or for specific material properties. mdpi.com This can accelerate the discovery of new drug candidates or functional materials. researchgate.netusda.gov

Dynamic Combinatorial Chemistry (DCC): Utilizing reversible reactions, such as the formation of hydrazones from the aldehyde group, to create dynamic libraries of compounds that can adapt to a biological target, potentially identifying potent binders. youtube.com

The integration of these automated and parallel synthesis and screening techniques will undoubtedly expedite the discovery of new applications for this versatile chemical entity. researchgate.net

常见问题

Q. What are the standard synthetic routes for 2,5-Dibromo-4-fluorobenzaldehyde in laboratory settings?

The synthesis typically involves halogenation or organometallic approaches. For example, a directed ortho-metallation strategy can be adapted: a bromo-fluoro benzene derivative is treated with n-butyl lithium at cryogenic temperatures (-78°C) in diethyl ether, followed by reaction with DMF to introduce the aldehyde group . Alternatively, condensation reactions with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst may yield substituted benzaldehyde derivatives . These methods require strict control of stoichiometry and temperature to avoid side reactions.

Q. How is the purity of this compound verified after synthesis?

Purity is assessed using chromatographic (HPLC, GC) and spectroscopic methods. High-resolution NMR (¹H/¹³C) confirms structural integrity by analyzing aromatic proton splitting patterns and carbonyl resonance. Mass spectrometry (EI or ESI) validates molecular weight, while melting point analysis (e.g., mp 46–60°C for analogous compounds) provides additional confirmation . Purity >95% is achievable via recrystallization in ethanol or column chromatography with silica gel .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying conditions?

Stability studies employ thermogravimetric analysis (TGA) to assess decomposition temperatures and UV-Vis spectroscopy to monitor photodegradation. Accelerated aging experiments (e.g., exposure to humidity, light, or elevated temperatures) combined with periodic HPLC analysis quantify degradation products. For example, the aldehyde group’s susceptibility to oxidation necessitates inert atmosphere storage .

Advanced Research Questions

Q. How do the positions of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom meta to the aldehyde group increases electrophilicity, enhancing Suzuki-Miyaura coupling efficiency. Bromine’s steric bulk at the para position directs regioselectivity in Pd-catalyzed reactions. Comparative studies with mono-halogenated analogs show that the 2,5-dibromo-4-fluoro configuration improves reaction yields by 15–20% in aryl-aryl bond formations .

Q. What methodologies are recommended for resolving contradictory spectral data during structural characterization?

Contradictions in NMR or IR spectra require iterative validation:

- Repeat experiments under identical conditions to rule out procedural errors.

- Use complementary techniques (e.g., X-ray crystallography for solid-state confirmation or 2D NMR for ambiguous proton assignments).

- Cross-reference with computational models (DFT calculations for expected chemical shifts) .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Yield optimization focuses on:

- Reaction stoichiometry: Precise molar ratios (e.g., 1:1.05 for aldehyde-to-coupling partner) minimize unreacted starting material.

- Catalyst selection: Pd(PPh₃)₄ or XPhos ligands improve cross-coupling efficiency.

- Solvent systems: Polar aprotic solvents (DMF, THF) enhance solubility, while low-temperature steps (-78°C) suppress side reactions .

Q. How can researchers assess the biological activity of derivatives of this compound?

Derivatives are screened via in vitro enzyme modulation assays (e.g., dopamine receptor binding studies) and antimicrobial tests (MIC against E. coli). Structure-activity relationship (SAR) analysis correlates substituent effects (e.g., bromine vs. chlorine) with bioactivity. For instance, bromine at position 5 enhances antimicrobial potency by 30% compared to chloro analogs .

Data Management and Reproducibility

Q. What practices ensure reproducibility in synthetic protocols for this compound?